1-(4-Ethynylphenyl)cyclohexanamine
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Overview
Description
1-(4-Ethynylphenyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It consists of a cyclohexanamine moiety attached to a phenyl ring substituted with an ethynyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)cyclohexanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline derivatives using catalysts such as ruthenium or palladium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanamine derivatives, carbonyl compounds, and various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Ethynylphenyl)cyclohexanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the ethynyl group, leading to different chemical reactivity and biological activity.
4-Ethynylaniline: Contains the ethynyl group but lacks the cyclohexanamine moiety, resulting in different physical and chemical properties.
Uniqueness: 1-(4-Ethynylphenyl)cyclohexanamine is unique due to the presence of both the ethynyl group and the cyclohexanamine moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h1,6-9H,3-5,10-11,15H2 |
InChI Key |
OOVQBNWTIUZDJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CCCCC2)N |
Origin of Product |
United States |
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